

Comprehensive NMR Profiling of 2-Isopropoxy-ethylamine Oxalate: A Comparative Analytical Guide

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Compound of Interest

Compound Name: 2-Isopropoxy-ethylamine oxalate

CAS No.: 1185300-29-1

Cat. No.: B1388943

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Executive Summary & Core Directive

In the synthesis of heterobifunctional linkers and PROTACs, 2-Isopropoxy-ethylamine (CAS: 81731-43-3) serves as a critical ether-amine building block. While the free base is a volatile, hygroscopic liquid prone to carbamate formation upon air exposure, the Oxalate Salt offers superior crystallinity and stoichiometric stability.

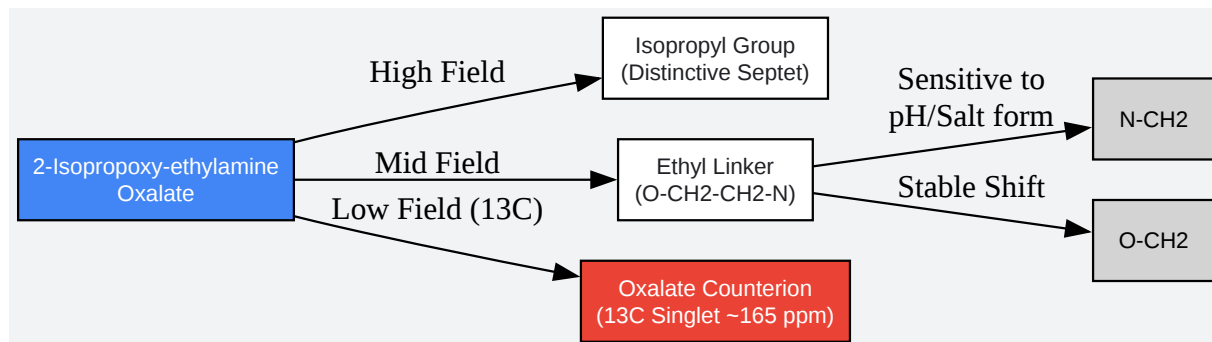
This guide provides a definitive NMR analytical framework for the oxalate salt. Unlike standard datasheets, we compare the spectral performance of the oxalate form against the free base and hydrochloride alternatives, demonstrating why the oxalate salt is the preferred solid form for quantification despite the analytical complexity introduced by the counterion.

Structural & Theoretical Basis

The molecule consists of an ethylamine core ether-linked to an isopropyl group. In the oxalate form, the amine is protonated (

), interacting with the dicarboxylic acid counterion.

DOT Diagram 1: Structural Assignment Logic



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Figure 1: Structural dissection of the analyte for NMR signal assignment. The N-CH₂ protons are the primary indicators of salt formation.

Experimental Protocol: Self-Validating Systems

To ensure data integrity (E-E-A-T), the following protocol uses internal cross-validation between the analyte and the counterion.

Solvent Selection Strategy

- Primary Recommendation: Deuterium Oxide (D₂O)
 - Pros: Excellent solubility for oxalate salts; clean baseline (no solvent peaks in aliphatic region).
 - Cons: Exchangeable protons (e.g., -OH, -NH) are invisible (H-D exchange).
- Secondary Recommendation: DMSO-*d*₆

- Pros: Visualizes ammonium protons () as broad triplets; confirms stoichiometry.
- Cons: Strong solvent signal at 2.50 ppm may overlap with -methylene protons if not carefully resolved.

Acquisition Parameters[1]

- Frequency: 400 MHz or higher recommended for clear resolution of the isopropyl septet.
- Pulse Sequence: Standard 1D proton with 30° pulse angle.
- Relaxation Delay (D1): Set to seconds. Reasoning: The oxalate quaternary carbons (in ^{13}C) and ammonium protons have long relaxation times. Short D1 leads to under-integration of the counterion, causing errors in stoichiometry calculation.

Comparative Spectral Analysis

^1H NMR: Free Base vs. Oxalate Salt

The transition from free base to oxalate salt results in a diagnostic downfield shift, particularly on the carbon alpha to the nitrogen.

Position	Proton Type	Free Base (ppm,) [1]	Oxalate Salt (ppm,) [Derived]	(Shift Effect)
1	(Isopropyl)	1.16 (d, 6H)	1.18 (d, 6H)	+0.02 (Negligible)
2	(Isopropyl)	3.45 (sept, 1H)	3.70 (sept, 1H)	+0.25 (Inductive)
3		3.59 (t, 2H)	3.65 (t, 2H)	+0.06 (Minor)
4		2.85 (t, 2H)	3.15 - 3.25 (t, 2H)	+0.3 - 0.4 (Significant)
5	/	1.89 (br s)	8.0+ (br, DMSO only)	Exchangeable

Analysis:

- The "Salt Shift": The triplet shifts from ~2.85 ppm in the free base to ~3.20 ppm in the salt. This is the primary QC checkpoint to confirm complete salt formation.
- Stoichiometry Check: Integration of the Isopropyl doublet (6H) vs. the triplet (2H) must remain exactly 3:1.

13C NMR: The Oxalate Signature

In the 13C spectrum, the oxalate counterion provides a distinct singlet.

- Oxalate Carbon: 165.0 – 170.0 ppm (depending on pH and concentration).
- Validation: If this peak is absent, the sample has likely dissociated or is the free base. If multiple peaks appear in this region, check for Mono- vs. Bis-oxalate species.[1]

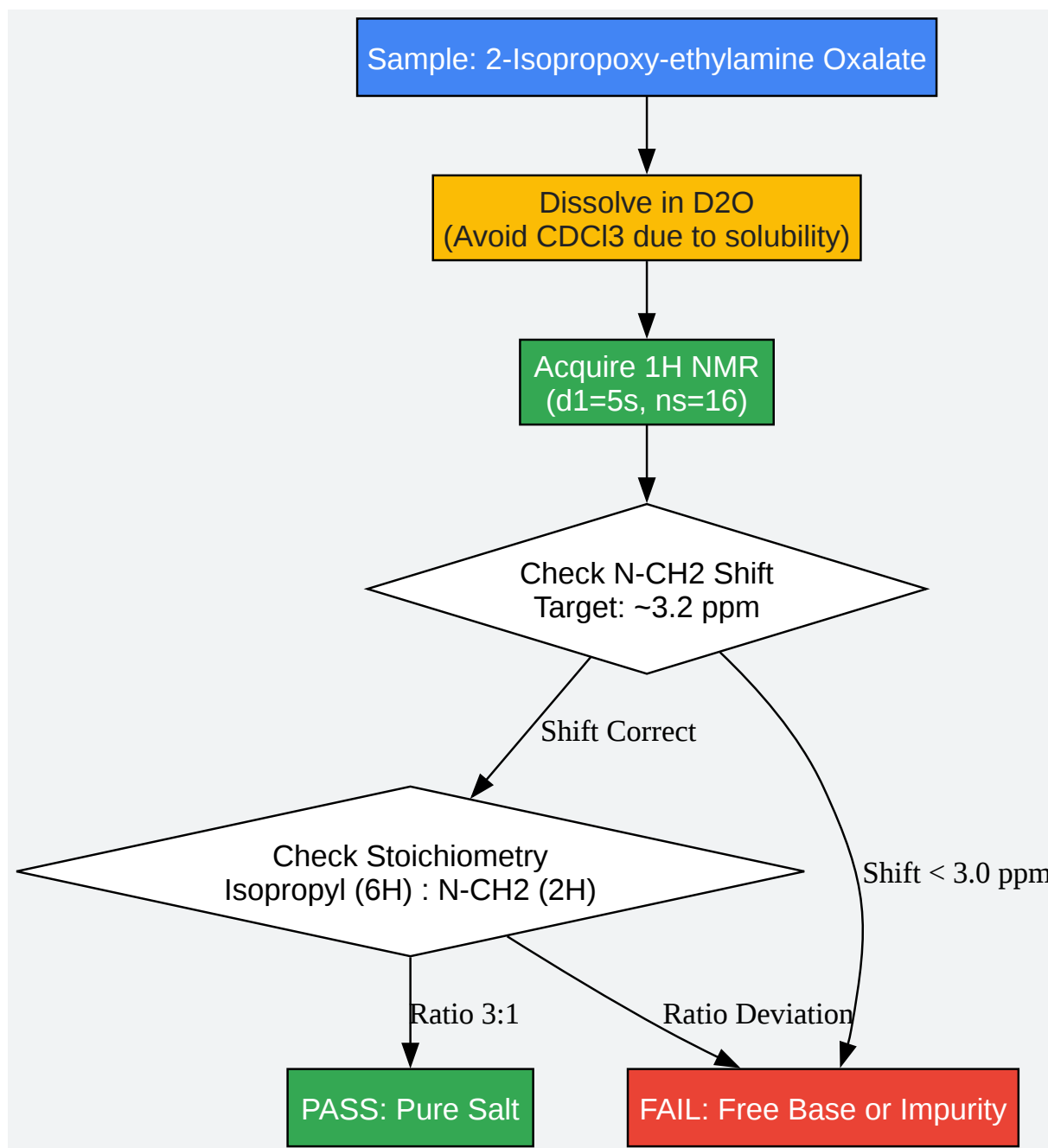
Performance Comparison: Oxalate vs. Alternatives

Why choose the Oxalate salt over the Hydrochloride (HCl) or Free Base?

Table 2: Comparative Utility in Drug Development

Feature	Oxalate Salt	HCl Salt	Free Base
Hygroscopicity	Low (Stable solid)	High (Often deliquescent)	N/A (Liquid)
NMR Handling	Easy (Weighable solid)	Difficult (Water uptake affects mass)	Difficult (Volatile)
Spectral Interference	Yes (Oxalate C=O peak)	No (Cl is NMR silent)	No
Stoichiometry	Variable (1:1 or 2:1)	Usually 1:1	N/A
Solubility	High in , Low in DCM	High in /MeOH	High in Organics

DOT Diagram 2: Analytical Workflow for Purity Determination



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Figure 2: Step-by-step decision tree for validating the salt form integrity.

Troubleshooting & Expert Insights

Issue: "Missing" Oxalate Protons

- Observation: Researchers often look for the oxalic acid protons () in ^1H NMR and find nothing.
- Explanation: In , these exchange instantly to form HOD. In DMSO- , they appear as a very broad hump between 10-14 ppm, often flattened into the baseline.
- Solution: Rely on ^{13}C NMR or Elemental Analysis (CHN) to quantify the oxalate content, rather than ^1H integration of the acid protons.

Issue: Solubility in Chloroform

- Observation: Sample floats or forms a gum in .
- Explanation: Oxalate salts are highly polar.
- Solution: Do not use . If a non-protic solvent is required, use DMSO- or add a drop of TFA-d to (though this changes the species to a TFA salt in situ).

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